

An In-depth Technical Guide to 5-Bromo-N2-methylpyridine-2,3-diamine

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Compound of Interest

Compound Name: 5-Bromo-N2-methylpyridine-2,3-diamine

Cat. No.: B1283442

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-N2-methylpyridine-2,3-diamine**, a key heterocyclic building block in the field of medicinal chemistry and drug development. This document details its chemical properties, synthesis, and potential applications, with a focus on its utility in the creation of diverse molecular libraries for high-throughput screening.

Chemical and Physical Properties

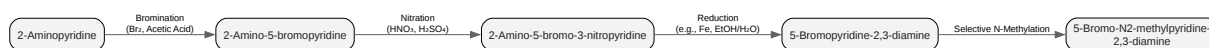
5-Bromo-N2-methylpyridine-2,3-diamine is a substituted pyridinediamine that serves as a versatile intermediate in organic synthesis. The presence of amino groups, a methylamino group, and a bromine atom on the pyridine ring provides multiple reactive sites for further chemical transformations.

Property	Value	Reference
CAS Number	89415-54-3	[1]
Molecular Formula	C ₆ H ₈ BrN ₃	[1][2]
Molecular Weight	202.05 g/mol	[1][2]
Appearance	Solid (predicted)	[2]
Purity	Typically available at 95% or higher	[2]
InChI	1S/C6H8BrN3/c1-9-6-5(8)2-4(7)3-10-6/h2-3H,8H2,1H3,(H,9,10)	[2]
InChI Key	BKWVCWSASGSHSS-UHFFFAOYSA-N	[2]
Synonyms	5-bromo-N2-methylpyridin-2,3-diamine, 3-amino-5-bromo-2-methylamino-pyridine	[1]

Synthesis and Experimental Protocols

The synthesis of **5-Bromo-N2-methylpyridine-2,3-diamine** can be conceptualized as a multi-step process starting from readily available precursors. A plausible synthetic route involves the initial synthesis of 5-bromopyridine-2,3-diamine, followed by a selective N-methylation.

A common strategy begins with 2-aminopyridine, which undergoes bromination and nitration to introduce the required substituents. The nitro group is then reduced to an amine, yielding the key intermediate, 5-bromopyridine-2,3-diamine. The final step would be a selective methylation of the 2-amino group.[3]



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*Proposed synthetic workflow for **5-Bromo-N2-methylpyridine-2,3-diamine**.*

The following protocol is based on established procedures for the synthesis of the key intermediate, 2,3-diamino-5-bromopyridine.[4]

Step 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine

- Brominate 2-aminopyridine using bromine in acetic acid to yield 2-amino-5-bromopyridine.[3]
- Nitrate the resulting 2-amino-5-bromopyridine with a mixture of nitric acid and sulfuric acid to introduce a nitro group at the 3-position, affording 2-amino-5-bromo-3-nitropyridine.[3][4]

Step 2: Reduction to 2,3-Diamino-5-bromopyridine

- Charge a flask equipped with a reflux condenser with 2-amino-5-bromo-3-nitropyridine (0.05 mole), reduced iron (30 g), 95% ethanol (40 ml), water (10 ml), and concentrated hydrochloric acid (0.5 ml).[4]
- Heat the mixture on a steam bath for 1 hour.[4]
- After the reaction, filter the hot mixture to remove the iron, and wash the iron residue with hot 95% ethanol.[4]
- Evaporate the combined filtrate and washings to dryness. Recrystallize the dark residue from water to obtain 2,3-diamino-5-bromopyridine.[4]

The final step, selective N-methylation to yield the target compound, would require further optimization to ensure methylation occurs preferentially at the N2 position.

Applications in Medicinal Chemistry and Drug Development

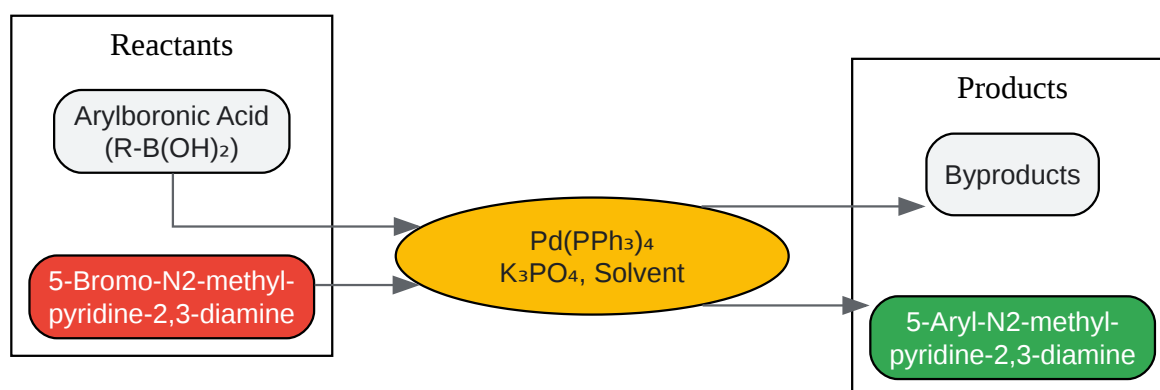
The strategic placement of reactive functional groups makes **5-Bromo-N2-methylpyridine-2,3-diamine** a highly valuable scaffold for building complex molecules with potential therapeutic applications.

The adjacent diamine functionality is a key feature, allowing for the construction of fused heterocyclic systems. By reacting with appropriate reagents, it can lead to the formation of:

- Imidazo[4,5-b]pyridines
- Pyrido[2,3-b]pyrazines

These fused ring systems are prevalent in many biologically active molecules, including anticancer and antiviral agents.[3]

The bromine atom at the 5-position serves as a versatile handle for carbon-carbon bond formation via transition metal-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, in particular, is a powerful tool for synthesizing biaryl compounds. A related compound, 5-bromo-2-methylpyridin-3-amine, has been successfully used in palladium-catalyzed Suzuki reactions to create novel pyridine derivatives with potential anti-thrombolytic and anti-bacterial activities.[3][5]



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